molecular formula C30H46O3 B3034941 Lucidal CAS No. 252351-96-5

Lucidal

Cat. No. B3034941
CAS RN: 252351-96-5
M. Wt: 454.7 g/mol
InChI Key: PIOYBULRRJNPSG-GPEQXWBKSA-N
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Description

Lucidal, also known as Lucialdehyde C, is a natural lanostante-type triterpene aldehyde . It shows inhibitory effects against α-glucosidase with an IC50 of 0.635 mM . Lucidal has been reported to have anticancer and antidiabetic effects .


Molecular Structure Analysis

The molecular formula of Lucidal is C30H46O3 . Its molecular weight is 454.68 g/mol . The structure of Lucidal is complex, as it is a tetracyclic triterpenoid .

Scientific Research Applications

Nightmare Treatment

Lucid dreaming has shown promise as a therapeutic tool for managing nightmares. By recognizing that they are dreaming, individuals can actively change the dream content, confront fears, and reduce the emotional impact of nightmares. Research studies have explored the effectiveness of lucid dreaming in treating post-traumatic stress disorder (PTSD) and other anxiety-related disorders .

Skill Improvement Through Dream Rehearsal

Athletes, musicians, and other performers can benefit from lucid dreaming. During lucid dreams, individuals can mentally rehearse physical skills, practice movements, and improve muscle memory. This dream rehearsal has been linked to enhanced performance in waking life .

Creative Problem Solving

Lucid dreams provide a unique platform for creative exploration. Artists, writers, and inventors have reported gaining inspiration and solving complex problems within their dreams. The conscious awareness during lucid dreaming allows for deliberate experimentation and novel insights .

Exploring Mind-Body Relationships and Consciousness

Researchers have used lucid dreaming to investigate the mind-body connection and consciousness. By studying lucid dreamers, scientists gain insights into brain activity, self-awareness, and altered states of consciousness. These studies contribute to our understanding of human cognition and perception .

Virtual Reality and Simulation Training

Lucid dreaming shares similarities with virtual reality experiences. Researchers have explored using lucid dreams as a training ground for virtual scenarios. For instance, pilots could practice emergency procedures or astronauts could simulate spacewalks within their dreams, enhancing their real-world performance .

Exploring Personal Identity and Existential Questions

Lucid dreams allow individuals to question their own reality and explore existential themes. Philosophers and psychologists have used lucid dreaming to study self-identity, the nature of consciousness, and the boundaries between waking life and dream states .

Enhancing Creativity and Artistic Expression

Artists and musicians have drawn inspiration from lucid dreams. The vivid imagery and heightened sensory experiences during lucid dreams can lead to innovative artistic expressions, whether through paintings, music compositions, or poetry .

Investigating Sleep and Dream Mechanisms

Lucid dreaming provides a unique window into the mechanics of sleep and dreaming. Researchers study brain activity, neural networks, and neurotransmitter systems during lucid dreams to unravel the mysteries of consciousness and sleep cycles .

properties

IUPAC Name

(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,18,20-21,24-25,33H,8,10-17H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOYBULRRJNPSG-GPEQXWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244980
Record name (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucidal

CAS RN

252351-96-5
Record name (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252351-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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